Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
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Description
Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
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Biological Activity
Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS No. 2060038-28-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological evaluations, and relevant case studies.
- Molecular Formula : C19H26N4O2
- Molecular Weight : 342.44 g/mol
- Structure : The compound features an imidazopyrazine core, which is known for its diverse biological properties.
Synthesis
The synthesis of this compound has been explored in various studies. A notable method involves the use of multi-component reactions that yield high purity and yield of the desired product. The synthetic pathway typically includes:
- Formation of the imidazo[1,2-a]pyrazine core .
- Substitution reactions to introduce the benzyl and aminomethyl groups .
- Carboxylation to form the final ester product .
Anticancer Potential
Recent studies have highlighted the anticancer properties of imidazopyrazine derivatives. For instance:
- In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- Farnesyltransferase Inhibitors (FTIs) : Similar derivatives have been evaluated for their ability to inhibit farnesyltransferase, an enzyme implicated in oncogenesis. These inhibitors can disrupt the post-translational modification of proteins essential for cancer cell survival and proliferation.
Antimicrobial Activity
Some studies suggest that imidazopyrazine derivatives possess antimicrobial properties:
- Broad-spectrum activity against bacteria and fungi has been reported, making these compounds potential candidates for developing new antimicrobial agents.
Case Studies
- Case Study on Anticancer Activity :
- Enzyme Inhibition Study :
Summary Table of Biological Activities
Properties
Molecular Formula |
C19H26N4O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
benzyl 3-(aminomethyl)-2-tert-butyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)17-15(11-20)23-10-9-22(12-16(23)21-17)18(24)25-13-14-7-5-4-6-8-14/h4-8H,9-13,20H2,1-3H3 |
InChI Key |
FGKWIYGFVUOXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CN |
Origin of Product |
United States |
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